molecular formula C14H16O2 B1619360 2,3-Dimethoxy-6,7-dimethylnaphthalene CAS No. 4676-58-8

2,3-Dimethoxy-6,7-dimethylnaphthalene

Cat. No. B1619360
CAS RN: 4676-58-8
M. Wt: 216.27 g/mol
InChI Key: DVLHJCSVJIHUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxy-6,7-dimethylnaphthalene is a chemical compound with the molecular formula C14H16O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethoxy-6,7-dimethylnaphthalene consists of a naphthalene core with two methoxy groups attached at the 2nd and 3rd positions and two methyl groups attached at the 6th and 7th positions .

Scientific Research Applications

Catalytic Performance in Methylation

One significant application of 2,3-dimethoxy-6,7-dimethylnaphthalene is in the field of catalysis, particularly in the methylation of 2-methylnaphthalene. Güleç et al. (2018) studied the synthesis of various dimethylnaphthalene isomers, including 2,3-dimethoxy-6,7-dimethylnaphthalene, using metal-loaded beta zeolite catalysts. This research highlighted the potential of these compounds in producing commercially important chemicals like polyethylenenaphthalate and polybutylene naphthalate (Güleç, Sher, & Karaduman, 2018).

Ozonization Studies

Another application is in understanding the ozonization process of naphthalene derivatives. Wibaut and Dijk (1946) investigated the ozonization of 2,3-dimethylnaphthalene, revealing insights into the bond structure of naphthalene and its derivatives. This research is crucial for comprehending the chemical behavior and reactivity of such compounds (Wibaut & Dijk, 1946).

Photooxidation in Environmental Studies

In environmental chemistry, studies by Sydnes, Hansen, and Burkow (1985) on the photooxidation of 2,3-dimethylnaphthalene, among other dimethylnaphthalenes, in marine environments contribute valuable information. This research aids in understanding how these compounds transform and behave in aquatic ecosystems, especially in the presence of oil and other pollutants (Sydnes, Hansen, & Burkow, 1985).

Photochemical Nitration Studies

Butts et al. (1994) explored the photochemical nitration of 2,3-dimethylnaphthalene using tetranitromethane. Thisstudy provides insights into the nitration mechanisms of naphthalene derivatives and their subsequent reactions, which are fundamental in organic synthesis and industrial applications (Butts et al., 1994).

Kinetic Studies in Methylation Reactions

In the context of reaction kinetics, the work of Güleç et al. (2017) on the methylation of naphthalene over Fe/ZSM-5 zeolite catalysts is noteworthy. This study, which also includes the formation of dimethylnaphthalene isomers like 2,3-dimethoxy-6,7-dimethylnaphthalene, provides a deeper understanding of the reaction mechanisms and efficiencies in industrial processes (Güleç, Özen, Niftaliyeva, Aydın, Simsek, & Karaduman, 2017).

Extractive Crystallization in Chemical Separation

Research on the separation of dimethylnaphthalene isomers, including 2,3-dimethoxy-6,7-dimethylnaphthalene, by Putrawan and Soerawidjaja (2004), contributes to the field of chemical engineering. Their study on extractive crystallization processes offers potential methods for isolating and purifying specific isomers for industrial and research purposes (Putrawan & Soerawidjaja, 2004).

Molecular Recognition Studies

The study by Suzuki, Fujii, Miyashi, and Yamashita (1992) on molecular recognition through C-H...O hydrogen bonding in charge-transfer crystals, including those involving dimethylnaphthalene isomers, sheds light on the molecular interactions and stability of these compounds. Such insights are valuable in the development of new materials and molecular sensors (Suzuki, Fujii, Miyashi, & Yamashita, 1992).

Intermolecular Vibrational Studies

Bach, Leutwyler, Sabo, and Bačić (1997) conducted a detailed study on the intermolecular vibrations and van der Waals isomerism of the 2,3-dimethylnaphthalene⋅He van der Waals complex. This research is significant in the field of physical chemistry, particularly in understanding molecular interactions and dynamics (Bach, Leutwyler, Sabo, & Bačić, 1997).

Safety And Hazards

The safety data sheet for 2,3-Dimethoxy-6,7-dimethylnaphthalene suggests that it should be handled with adequate ventilation and personal protective equipment. It should not be released into the environment .

properties

IUPAC Name

2,3-dimethoxy-6,7-dimethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-9-5-11-7-13(15-3)14(16-4)8-12(11)6-10(9)2/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLHJCSVJIHUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C=C2C=C1C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303639
Record name 2,3-dimethoxy-6,7-dimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxy-6,7-dimethylnaphthalene

CAS RN

4676-58-8
Record name 2,3-Dimethoxy-6,7-dimethylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004676588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC159488
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159488
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dimethoxy-6,7-dimethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIMETHOXY-6,7-DIMETHYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B43D8OJCQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethoxy-6,7-dimethylnaphthalene
Reactant of Route 2
Reactant of Route 2
2,3-Dimethoxy-6,7-dimethylnaphthalene
Reactant of Route 3
2,3-Dimethoxy-6,7-dimethylnaphthalene
Reactant of Route 4
Reactant of Route 4
2,3-Dimethoxy-6,7-dimethylnaphthalene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,3-Dimethoxy-6,7-dimethylnaphthalene
Reactant of Route 6
2,3-Dimethoxy-6,7-dimethylnaphthalene

Citations

For This Compound
3
Citations
P Renz, AJ Bauer-David - Zeitschrift für Naturforschung B, 1972 - degruyter.com
A hypothesis by Bernhauer on the biosynthesis of the benzimidazole bases of corrinoids implicates the possible existence of a corrinoid containing 6′,7′-dimethylnaphtho- (2′,3′) -…
QA Mgani - 2006 - search.proquest.com
Malaria is the number one killer among infectious diseases affecting millions of people each year mostly from the underdeveloped parts of the world, especially in Sub-Saharan Africa. …
P RENZ, AJ BAUER-DAVID
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.